REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][C:11]=2[OH:13])[CH:6]=[C:5]([S:18]([OH:21])(=[O:20])=[O:19])[C:4]=1N=[N:23][C:24]1[CH:29]=[C:28]([S:30]([OH:33])(=[O:32])=[O:31])[CH:27]=[CH:26][C:25]=1[S:34]([OH:37])(=[O:36])=[O:35]>O>[NH2:23][C:24]1[C:25]([S:34]([OH:37])(=[O:36])=[O:35])=[CH:26][CH:27]=[C:28]([S:30]([OH:33])(=[O:32])=[O:31])[CH:29]=1.[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][C:11]=2[OH:13])[CH:6]=[C:5]([S:18]([OH:21])(=[O:20])=[O:19])[CH:4]=1 |^1:0|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazonium betaine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O)N=NC1=C(C=CC(=C1)S(=O)(=O)O)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=C(C1)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][C:11]=2[OH:13])[CH:6]=[C:5]([S:18]([OH:21])(=[O:20])=[O:19])[C:4]=1N=[N:23][C:24]1[CH:29]=[C:28]([S:30]([OH:33])(=[O:32])=[O:31])[CH:27]=[CH:26][C:25]=1[S:34]([OH:37])(=[O:36])=[O:35]>O>[NH2:23][C:24]1[C:25]([S:34]([OH:37])(=[O:36])=[O:35])=[CH:26][CH:27]=[C:28]([S:30]([OH:33])(=[O:32])=[O:31])[CH:29]=1.[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][C:11]=2[OH:13])[CH:6]=[C:5]([S:18]([OH:21])(=[O:20])=[O:19])[CH:4]=1 |^1:0|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazonium betaine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O)N=NC1=C(C=CC(=C1)S(=O)(=O)O)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=C(C1)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][C:11]=2[OH:13])[CH:6]=[C:5]([S:18]([OH:21])(=[O:20])=[O:19])[C:4]=1N=[N:23][C:24]1[CH:29]=[C:28]([S:30]([OH:33])(=[O:32])=[O:31])[CH:27]=[CH:26][C:25]=1[S:34]([OH:37])(=[O:36])=[O:35]>O>[NH2:23][C:24]1[C:25]([S:34]([OH:37])(=[O:36])=[O:35])=[CH:26][CH:27]=[C:28]([S:30]([OH:33])(=[O:32])=[O:31])[CH:29]=1.[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][C:11]=2[OH:13])[CH:6]=[C:5]([S:18]([OH:21])(=[O:20])=[O:19])[CH:4]=1 |^1:0|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazonium betaine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O)N=NC1=C(C=CC(=C1)S(=O)(=O)O)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=C(C1)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |